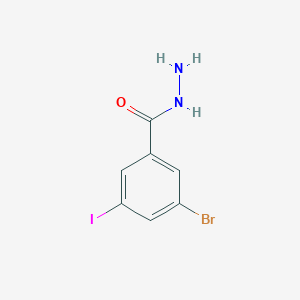

3-Bromo-5-iodobenzohydrazide

Description

Significance of Benzohydrazide (B10538) Core Structures as Versatile Chemical Scaffolds

The benzohydrazide moiety, characterized by a phenyl ring attached to a hydrazide group (-CONHNH₂), serves as a foundational scaffold in modern chemical research. pensoft.netpensoft.net This structural unit is prized for its synthetic versatility. The hydrazide functional group provides multiple reactive sites, allowing for a wide range of chemical modifications and the construction of more complex molecular architectures, such as hydrazones. pensoft.netresearchgate.net This adaptability makes benzohydrazides valuable intermediates in organic synthesis. researchgate.net

Furthermore, the benzohydrazide core is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to a variety of biological targets. This has led to the development of numerous benzohydrazide derivatives with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. pensoft.netpensoft.netontosight.ai Well-known compounds like the antitubercular drug Isoniazid and the antidepressant Nialamide feature this core scaffold, highlighting its importance in the development of therapeutic agents. pensoft.net

Strategic Incorporation of Halogen Substituents (Bromine and Iodine) in Benzohydrazide Design

The introduction of halogen atoms, particularly bromine and iodine, onto the benzohydrazide scaffold is a deliberate design strategy to modulate the molecule's physicochemical and biological properties. nih.gov For many years, halogens were primarily considered for their steric bulk and ability to increase a molecule's lipophilicity (fat-solubility), which can influence its absorption and distribution in biological systems. nih.govwordpress.com

More recently, the ability of heavier halogens like bromine and iodine to participate in a specific, directional non-covalent interaction known as "halogen bonding" has been recognized as a powerful tool in molecular design. nih.govwordpress.comresearchgate.net Similar to the well-known hydrogen bond, a halogen bond occurs when a halogen atom acts as an electron-density acceptor (a Lewis acid) to interact with an electron-rich donor. wordpress.comacs.org The strength of this interaction generally increases with the size of the halogen, making bromine and especially iodine effective at forming these bonds. wordpress.com This interaction can enhance the binding affinity and selectivity of a molecule for its biological target, a key goal in drug discovery. nih.govresearchgate.net Additionally, the carbon-halogen bonds serve as synthetic handles, providing reactive sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the straightforward assembly of complex molecular structures. sigmaaldrich.comfishersci.ca

Academic Rationale for Investigating 3-Bromo-5-iodobenzohydrazide within Organic and Materials Chemistry Paradigms

The specific academic interest in this compound stems from the unique combination of its three key components: the versatile benzohydrazide scaffold and the two distinct halogen substituents, bromine and iodine, positioned at the meta-positions of the phenyl ring. This particular arrangement makes it a highly specialized building block for advanced synthetic applications.

The presence of two different halogens on the same aromatic ring offers the potential for regioselective synthesis. The carbon-bromine and carbon-iodine bonds have different reactivities, which chemists can exploit to perform sequential, site-specific cross-coupling reactions. For instance, its precursor, 3-Bromo-5-iodobenzoic acid, is used as a starting reagent for regioselective Heck and Sonogashira coupling reactions. sigmaaldrich.comfishersci.ca This allows for the controlled, stepwise construction of highly complex molecules that would be difficult to assemble using other methods. This level of synthetic control is crucial in both organic synthesis for creating novel compounds and in materials science for designing polymers and other materials with precisely defined structures and properties. evitachem.com Therefore, this compound is not just another halogenated molecule but a tailored precursor designed for sophisticated chemical transformations.

Chemical Data for this compound

| Property | Value |

| CAS Number | 1824270-22-5 |

| Molecular Formula | C₇H₆BrIN₂O |

| Molecular Weight | 340.94 g/mol |

| Appearance | Solid (inferred from precursor) |

Note: Detailed, experimentally verified physical properties for this compound are not widely published. Data are based on its molecular formula and information on its direct precursor, 3-Bromo-5-iodobenzoic acid. sigmaaldrich.comcymitquimica.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrIN2O |

|---|---|

Molecular Weight |

340.94 g/mol |

IUPAC Name |

3-bromo-5-iodobenzohydrazide |

InChI |

InChI=1S/C7H6BrIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) |

InChI Key |

AEVXOFWTMFVLBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Iodobenzohydrazide and Analogues

Retrosynthetic Analysis and Precursor Synthesis for Halogenated Benzohydrazides

Retrosynthetic analysis of 3-bromo-5-iodobenzohydrazide reveals that the primary disconnection is at the amide bond, leading back to 3-bromo-5-iodobenzoic acid and hydrazine (B178648). The benzoic acid precursor can be synthesized from a simpler starting material, such as 3,5-dibromobenzoic acid or 3,5-diiodobenzoic acid, through selective halogen exchange or functional group manipulation.

A common route for the synthesis of the benzohydrazide (B10538) moiety involves the reaction of a corresponding benzoic acid ester with hydrazine hydrate (B1144303). For instance, ethyl benzoate (B1203000) can be heated with hydrazine monohydrate in ethanol (B145695) to produce benzohydrazide. This method can be adapted for halogenated analogues. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the preparation of substituted benzohydrazides from their corresponding esters and hydrazine hydrate. mdpi.com

Regioselective Direct Halogenation Protocols (Bromination and Iodination) on Benzohydrazide Skeletons

Direct and regioselective halogenation of benzohydrazide skeletons presents a challenge due to the presence of multiple reactive sites. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of halogenation.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing halogens onto an aromatic ring. hu.edu.jomasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the attack of the aromatic ring on an electrophile, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of the reaction are influenced by the substituents already present on the ring. libretexts.org

Transition metal-catalyzed reactions offer powerful alternatives for the formation of C-halogen bonds, often with high regioselectivity. nih.govbeilstein-journals.org

Palladium-Catalyzed Halogenation: Palladium catalysts are effective for the ortho-selective C-H halogenation of various aromatic compounds, including anilides and aryl Weinreb amides. nih.gov The reaction often proceeds through a directed mechanism where a functional group on the substrate coordinates to the palladium center, directing the halogenation to a specific C-H bond. nih.gov For instance, Pd-catalyzed halogenation using N-halosuccinimides has been applied to a variety of directing groups. nih.gov

Copper-Mediated Halogenation: Copper catalysts are also widely used for C-H halogenation due to their low cost and high stability. nih.govbeilstein-journals.org Copper-catalyzed methods can be used for the halogenation of arenes, heteroarenes, and phenols. nih.govbeilstein-journals.org For example, copper-catalyzed aerobic C-H halogenation of methoxybenzenes has been reported using lithium halides as the halogen source. nih.govbeilstein-journals.org Copper-mediated remote C-H functionalization of benzohydrazides has also been explored, demonstrating the versatility of copper catalysis in modifying these structures. d-nb.inforesearchgate.netresearchgate.net

Multi-Step Synthesis of this compound via Sequential Functionalization and Coupling Reactions

The synthesis of this compound typically involves a multi-step sequence. A plausible route starts from a readily available di-substituted benzene (B151609) derivative. For example, starting with 3-bromo-5-iodobenzoic acid, the synthesis can be achieved by converting the carboxylic acid to an acid chloride, followed by reaction with hydrazine. alfa-chemistry.com

One reported synthesis of a related compound, N'-(3-bromobenzoyl)-2-iodobenzohydrazide, involves treating 2-iodobenzohydrazide (B1297923) with 3-bromobenzoyl chloride in the presence of pyridine. This highlights a common strategy of coupling a pre-functionalized benzoyl chloride with a hydrazide.

The synthesis of the required 3-bromo-5-iodobenzoic acid precursor can be approached through various methods. One potential route involves the diazotization of 3-amino-5-bromobenzoic acid followed by a Sandmeyer-type reaction with an iodide source. Alternatively, selective halogenation of a suitable precursor could be employed.

Optimization of Reaction Conditions and Process Intensification Techniques

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. numberanalytics.comresearchgate.net

Catalytic Systems: The choice of catalyst is critical in many synthetic steps. For instance, in the synthesis of benzohydrazides from esters, various catalysts have been explored. allresearchjournal.com In transition metal-catalyzed halogenations, the ligand on the metal center can significantly influence the reaction's outcome. mdpi.com

Solvent Effects: The solvent can have a profound impact on reaction rates and selectivity. numberanalytics.com For example, the solubility of benzohydrazide varies significantly in different solvents, which can affect reaction kinetics. acs.orgresearchgate.net In some cases, solvent-free conditions or the use of "green" solvents like polyethylene (B3416737) glycol (PEG) have been shown to be effective. researchgate.netscielo.br

Temperature Control: Temperature is a key parameter in controlling reaction rates and preventing decomposition of thermally sensitive intermediates. numberanalytics.com Low-temperature conditions are often employed in acylation reactions to control the reactivity of the functional groups. mdpi.com Conversely, elevated temperatures may be necessary to drive other reactions to completion. Microwave irradiation is a process intensification technique that can significantly reduce reaction times by rapidly heating the reaction mixture. mdpi.comrsc.org

Data Tables

Table 1: Synthesis of Benzohydrazide Derivatives - Solvent and Catalyst Effects

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | HCl | Water | Room Temp | - | - | allresearchjournal.com |

| 2 | H₂SO₄ | Water | Room Temp | - | - | allresearchjournal.com |

| 3 | Acetic Acid | Water | Room Temp | - | - | allresearchjournal.com |

| 4 | None | Ethanol | 78 | 8 | - | |

| 5 | TiO₂ | Methanol | 120 | 1.17 | 44 | rasayanjournal.co.in |

| 6 | TiO₂ (0.1 mol%) | Solvent-free | 120 | 0.67 | 86 | rasayanjournal.co.in |

| 7 | None | PEG 400 | Room Temp | - | High | scielo.br |

Table 2: Synthesis of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides

| Entry | Method | Solvent | Time | Yield (%) | Reference |

| 1 | Reflux | Ethanol | 5-9 h | 75-89 | nih.gov |

| 2 | Reflux (Catalyst-free) | Ethanol | 2 h | 76-88 | nih.gov |

| 3 | Ultrasound (DES) | [ChCl][oxalic acid] | 10-15 min | 83-98 | nih.gov |

Microwave-Assisted and Ultrasound-Assisted Synthesis Strategies for Enhanced Efficiency

The pursuit of more efficient, rapid, and environmentally benign chemical transformations has led to the widespread adoption of advanced energy input technologies, such as microwave (MW) irradiation and ultrasound. These "green chemistry" approaches have proven to be powerful alternatives to conventional heating methods for the synthesis of complex organic molecules, including halogenated benzohydrazides. nih.govoatext.com The primary advantages of these techniques include dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity. nih.gov

The synthesis of this compound typically proceeds via the hydrazinolysis of a corresponding ester, such as methyl 3-bromo-5-iodobenzoate (B8622423), with hydrazine hydrate. The application of microwave or ultrasound energy can significantly accelerate this transformation.

Microwave-Assisted Synthesis: Microwave heating utilizes the ability of polar molecules, like the reactants and solvents in a chemical mixture, to transform electromagnetic energy into heat. oatext.com This rapid, in-core heating is uniform and can lead to thermal effects and specific non-thermal microwave effects that accelerate reaction rates. oatext.com In the context of synthesizing this compound, irradiating the mixture of methyl 3-bromo-5-iodobenzoate and hydrazine hydrate in a suitable solvent can drive the reaction to completion in a fraction of the time required by conventional refluxing. One-pot, multi-component reactions under microwave irradiation have also been successfully developed for synthesizing various heterocyclic structures, highlighting the robustness of this technology. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. semanticscholar.org This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates. nih.govsemanticscholar.org For the synthesis of benzohydrazide analogues, ultrasound has been shown to reduce reaction times from several hours under conventional conditions to mere minutes. semanticscholar.org For instance, the synthesis of 2-hydroxy-N'-((thiophene-2-yl)methylene)benzohydrazide saw a reduction in reaction time from 3 hours to 4 minutes with an increase in yield from 78% to 95% when switching from conventional heating to ultrasound. semanticscholar.org A similar enhancement in efficiency is anticipated for the sonochemical synthesis of this compound.

The table below provides a comparative analysis of conventional versus ultrasound-assisted methods for the synthesis of related acylhydrazone structures, demonstrating the gains in efficiency.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidinyl-Quinoline Acylhydrazones | Conventional (Stirring) | 2–3 hours | 85-94% | mdpi.com |

| Ultrasound-Assisted | 4–6 minutes | 92-98% | ||

| 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide | Conventional (Reflux) | 3 hours | 78% | semanticscholar.org |

| Ultrasound-Assisted | 4 minutes | 95% |

Post-Synthetic Functionalization and Derivatization of Halogenated Benzohydrazides for Expanded Chemical Space

The strategic value of this compound in medicinal chemistry and materials science is significantly enhanced by its potential for post-synthetic functionalization. The presence of two distinct halogen atoms—bromine at the 3-position and iodine at the 5-position—on the phenyl ring provides chemically orthogonal handles for a variety of cross-coupling reactions. This allows for the systematic and modular expansion of the chemical space, enabling the generation of large libraries of analogues with diverse functionalities.

The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds differ in their reactivity, with the C-I bond being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited for selective, stepwise functionalization.

Key derivatization strategies include:

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl halides, providing a powerful method to introduce alkynyl moieties. The this compound core can be reacted with various terminal alkynes to generate a diverse set of derivatives. For example, 3-bromo-5-iodobenzoic acid, the precursor to the target hydrazide, is known to undergo Sonogashira coupling to produce compounds like 3-bromo-5-(triisopropylsilylethynyl)benzoic acid. sigmaaldrich.com This demonstrates the feasibility of applying such reactions to the benzohydrazide scaffold.

Suzuki Coupling: This reaction forms carbon-carbon bonds between an aryl halide and a boronic acid derivative. It can be used to introduce new aryl or vinyl groups at the bromine or iodine positions, significantly altering the steric and electronic properties of the molecule.

Heck Coupling: This reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a base and a palladium catalyst. Regioselective Heck cross-coupling has been successfully performed on the precursor 3-bromo-5-iodobenzoic acid. sigmaaldrich.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines to the aromatic core.

Ullmann Coupling: Copper-catalyzed Ullmann-type reactions are also effective for forming carbon-nitrogen or carbon-oxygen bonds. Microwave-assisted Ullmann coupling has been shown to be highly efficient for the amination of bromo-substituted heterocyclic precursors, achieving good to excellent yields in short reaction times. mdpi.com

Fundamental Chemical Reactivity and Reaction Mechanisms of 3 Bromo 5 Iodobenzohydrazide

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions Involving the Hydrazide Moiety

The hydrazide group (-CONHNH₂) is the primary center of reactivity in 3-bromo-5-iodobenzohydrazide, capable of engaging in both nucleophilic and electrophilic reactions. mdpi.com

Nucleophilic Reactions: The terminal nitrogen atom (-NH₂) of the hydrazide moiety is nucleophilic due to the presence of a lone pair of electrons. This enables it to attack electrophilic centers. A quintessential reaction is the condensation with aldehydes and ketones to form hydrazones. aip.org The mechanism involves the nucleophilic attack of the -NH₂ group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding N'-substituted hydrazone. aip.org

Another significant nucleophilic reaction is acylation, where the hydrazide reacts with acylating agents like acyl chlorides or anhydrides. The reaction proceeds via nucleophilic substitution at the acyl carbon, typically at the terminal nitrogen, to form N,N'-diacylhydrazines. The nucleophilicity of the hydrazide can be influenced by the electronic nature of the substituents on the benzoyl ring.

Electrophilic Reactions: While the hydrazide moiety is primarily nucleophilic, the nitrogen atoms can be susceptible to electrophilic attack under certain conditions. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, which can activate the molecule for certain transformations. The amide nitrogen is generally a poor nucleophile due to resonance with the carbonyl group. researchgate.net However, the terminal amine group can react with strong electrophiles.

The hydrazide functionality can also participate in cyclization reactions to form various heterocyclic compounds, which is a testament to its versatile reactivity. mdpi.com These reactions often involve both the nucleophilic and electrophilic character of different atoms within the hydrazide group.

Influence of Halogen Substituents (Bromine and Iodine) on Aromatic Ring Reactivity and Selectivity

The bromine and iodine atoms attached to the benzene (B151609) ring at positions 3 and 5 significantly modulate the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.org

Inductive Effect (-I): Both bromine and iodine are more electronegative than carbon and thus withdraw electron density from the benzene ring through the sigma bond. msu.edu This effect deactivates the ring, making it less reactive towards electrophiles compared to unsubstituted benzene. quora.commasterorganicchemistry.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. libretexts.org This effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.org

The electron-withdrawing nature of the bromine and iodine substituents also influences the reactivity of the hydrazide moiety by decreasing the electron density on the benzoyl group.

| Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring through the σ-bond due to the electronegativity of Br and I. msu.edu | Deactivates the aromatic ring towards electrophilic substitution. quora.commasterorganicchemistry.com |

| Resonance Effect (+R) | Donation of lone pair electrons from Br and I into the aromatic π-system. libretexts.org | Directs incoming electrophiles to ortho and para positions. libretexts.orgpressbooks.pub |

| Overall Effect | The -I effect is stronger than the +R effect for halogens. libretexts.orgpressbooks.pub | The benzene ring is deactivated, but substitution is favored at positions ortho/para to the halogens. |

Tautomeric Equilibria (Keto-Enol, Amido-Iminol) and Their Role in Reactivity Profiles

Hydrazides, including this compound, can exist in tautomeric forms. The most relevant equilibrium is the amido-iminol tautomerism, which is analogous to the keto-enol tautomerism observed in carbonyl compounds. mdpi.comresearchgate.netsemanticscholar.org

The amido form is the conventional representation, with a carbonyl group (C=O) and an N-N single bond. The iminol form features a carbon-nitrogen double bond (C=N) and a hydroxyl group (-OH), arising from the migration of a proton from the amide nitrogen to the carbonyl oxygen. semanticscholar.orgmdpi.com

Amido form: R-C(=O)-NH-NH₂

Iminol form: R-C(OH)=N-NH₂

While the amido form is generally more stable and predominates in the solid state, the iminol tautomer can be present in solution and its formation can be crucial for certain reactions. mdpi.comresearchgate.net The conversion to the iminol form can enhance the nucleophilicity of the nitrogen atom involved in the double bond. researchgate.net The stability of these tautomers can be influenced by factors such as the solvent, pH, and the electronic nature of substituents on the aromatic ring. researchgate.net For instance, the electron-withdrawing bromine and iodine atoms on the benzoyl ring of this compound could influence the acidity of the N-H proton and thus affect the position of the tautomeric equilibrium. The iminol form is particularly important in coordination chemistry, where deprotonation of the hydroxyl group can lead to the formation of stable metal complexes. mdpi.com

| Tautomeric Form | Key Structural Feature | Role in Reactivity |

| Amido | Carbonyl group (C=O) | Predominant form, participates in condensation reactions. mdpi.com |

| Iminol | Hydroxyl group (-OH) and imine group (C=N) | Can enhance nucleophilicity of nitrogen; important for coordination to metal ions. researchgate.netmdpi.com |

Kinetic and Thermodynamic Aspects of Derivatization Reactions Involving Halogenated Benzohydrazides

The kinetics and thermodynamics of derivatization reactions, such as the formation of hydrazones and other derivatives from this compound, are influenced by the substituents on the aromatic ring.

Kinetics: The rate of reaction, particularly in nucleophilic reactions of the hydrazide group, is dependent on the nucleophilicity of the terminal nitrogen and the electrophilicity of the reaction partner. The electron-withdrawing nature of the bromine and iodine atoms in this compound reduces the electron density on the carbonyl group, which in turn slightly decreases the electron-donating ability of the hydrazide moiety through the amide bond. This can affect the rate of reactions such as acylation. For instance, in the formation of acylhydrazones, the presence of electron-withdrawing groups on the benzohydrazide (B10538) can slow down the reaction compared to benzohydrazides with electron-donating groups. redalyc.orgredalyc.org

Thermodynamics: The position of the equilibrium in a reversible reaction, such as hydrazone formation, is determined by the relative thermodynamic stability of the reactants and products. The substituents on the aromatic ring can influence this stability. For this compound, the electron-withdrawing bromine and iodine atoms can stabilize the resulting hydrazone product through resonance and inductive effects. In competitive reactions, benzohydrazides with electron-donating groups have been observed to form the thermodynamically favored product. redalyc.org The stability of the products is a key factor in dynamic combinatorial libraries where the final distribution of products is under thermodynamic control. redalyc.org

The table below summarizes the general influence of substituents on the kinetics and thermodynamics of benzohydrazide derivatization.

| Aspect | Influence of Electron-Withdrawing Groups (like Br, I) |

| Kinetics | May decrease the rate of nucleophilic attack by the hydrazide due to reduced electron density. redalyc.orgredalyc.org |

| Thermodynamics | Can stabilize the product through electronic effects, potentially shifting the equilibrium towards the product side. |

Supramolecular Architectures and Non Covalent Interactions in Halogenated Benzohydrazide Systems

Elucidation of Hydrogen Bonding Networks within 3-Bromo-5-iodobenzohydrazide Assemblies

The hydrazide functional group (-CONHNH₂) is a powerful and reliable motif for establishing robust hydrogen-bonding networks. In systems like this compound, the amide proton (N-H) and the terminal amine protons (NH₂) serve as hydrogen bond donors, while the carbonyl oxygen (C=O) and the terminal amino nitrogen act as acceptors. This duality allows for the formation of highly predictable and stable intermolecular connections.

Crystal structures of related substituted benzohydrazides consistently reveal extensive one, two, and three-dimensional networks held together by these interactions. iucr.orgiucr.org The most common and stable of these is the centrosymmetric dimer motif, where two hydrazide moieties are linked by a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) graph set ring. This primary interaction is often supplemented by N-H···N bonds and further supported by weaker C-H···O interactions, which collectively guide the self-assembly process. acs.orgnih.gov In the case of this compound, these hydrogen bonds dictate the initial formation of dimers or chains, which then serve as the foundation for more complex, higher-order structures.

Exploration of Halogen Bonding and Other σ-Hole Interactions in Crystal Engineering

Beyond hydrogen bonding, the bromine and iodine atoms on the this compound scaffold are key players in directing supramolecular assembly through halogen bonding (XB). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or another halogen atom. wikipedia.orgacs.orgwiley-vch.de

The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen and the electron-withdrawing nature of its environment. The propensity for halogen bonding follows the order I > Br > Cl > F. wikipedia.org In this compound, both iodine and bromine atoms possess significant σ-holes, enabling them to act as effective XB donors. The iodine atom is expected to form stronger and more linear halogen bonds compared to the bromine atom. richmond.edunih.gov

These interactions can manifest in several ways:

X···O/N Bonds: The halogen atoms can interact with the carbonyl oxygen or amino nitrogen of a neighboring molecule, complementing the primary hydrogen-bonding network.

X···X' Bonds: Interactions can occur between the bromine and iodine atoms of adjacent molecules. These can be categorized as Type I (geometrically symmetric) or Type II (bent, true halogen bonds), with the latter being more common and directional. nih.gov

The presence of two distinct halogen bond donors (I and Br) on the same molecule allows for a hierarchy of interactions, providing a sophisticated tool for the rational design of complex crystalline architectures. nih.gov

Self-Assembly Processes Driven by Intermolecular Interactions

The collective action of hydrogen and halogen bonds drives the spontaneous self-assembly of this compound molecules into ordered supramolecular structures.

The hydrazide group is recognized as an excellent and reliable building block in supramolecular chemistry due to its propensity to form robust dimeric synthons. benthamdirect.comingentaconnect.com This primary dimerization, driven by strong N-H···O hydrogen bonds, is the fundamental step in the self-assembly of many benzohydrazide (B10538) derivatives. iucr.org These dimers can then act as larger building blocks, linking together to form one-dimensional polymeric chains or "zipper" structures. ingentaconnect.com In such arrangements, secondary hydrogen bonds (e.g., N-H···N) often connect the primary dimer units. For this compound, this process would lead to the formation of infinite chains, with the halogen atoms decorating the periphery, poised for further interaction.

While linear chains are a common outcome, the geometry of the building block can also direct the formation of cyclic structures. If the linking groups or the orientation of intermolecular bonds introduce a turn, molecules can assemble into discrete, shape-persistent cyclic oligomers, such as trimers, tetramers, or hexamers. benthamdirect.com For benzohydrazide systems, this is often achieved by using angled spacers between hydrazide units. benthamdirect.comingentaconnect.com The combination of strong, directional hydrogen bonds from the hydrazide synthon and the additional directional influence of C-Br···O/N and C-I···O/N halogen bonds can stabilize these complex assemblies, leading to the formation of 2D sheets or 3D frameworks.

Solvent Effects on Supramolecular Assembly and Dynamic Behavior of Benzohydrazide Derivatives

The choice of solvent plays a critical role in the self-assembly process, as solvent molecules can compete with or enhance the intermolecular interactions that drive crystallization and aggregation. The solubility and final supramolecular architecture of benzohydrazide derivatives are highly dependent on the solvent environment. acs.orgacs.orgresearchgate.net

The expected effects of different solvent types are summarized in the table below:

| Solvent Type | Properties | Expected Effect on this compound Assembly |

| Polar Protic (e.g., water, methanol, ethanol) | High dielectric constant, hydrogen bond donor/acceptor | Can solvate the hydrazide group, competing with and disrupting the N-H···O hydrogen bonds. This may hinder self-assembly or lead to the inclusion of solvent molecules in the crystal structure. researchgate.net |

| Polar Aprotic (e.g., acetone, acetonitrile, DMSO) | High dielectric constant, hydrogen bond acceptor | Can act as strong hydrogen bond acceptors, potentially interfering with the formation of hydrazide dimers and chains. May also act as halogen bond acceptors. |

| Nonpolar (e.g., toluene, hexane) | Low dielectric constant, no H-bonding capacity | Minimally interact with the molecule, promoting strong intermolecular hydrogen and halogen bonding between benzohydrazide molecules, favoring robust self-assembly. |

Recent studies on benzohydrazide solubility show that it is typically higher in polar solvents and at elevated temperatures. acs.orgacs.org The balance between solute-solute and solute-solvent interactions is delicate, and by tuning the solvent system, one can potentially select for different polymorphic forms or supramolecular architectures.

Rational Design Principles for Functional Supramolecular Materials Incorporating Halogenated Benzohydrazides

The predictable and directional nature of the non-covalent interactions in halogenated benzohydrazides makes them ideal candidates for crystal engineering—the design of crystalline materials with desired properties. nih.govresearchgate.net The this compound molecule embodies several key design principles:

Hierarchical Interactions: The system contains a hierarchy of interaction strengths: strong N-H···O hydrogen bonds, moderate C-I···O/N halogen bonds, and weaker C-Br···O/N halogen bonds. This allows for a stepwise and controlled assembly process.

Directionality: Both hydrogen and halogen bonds are highly directional, enabling precise control over the orientation of molecules within the crystal lattice. This is crucial for designing materials with specific optical or mechanical properties.

By leveraging these principles, this compound can be used as a versatile building block for a range of functional materials. For example, by co-crystallizing it with molecules that have complementary hydrogen or halogen bond acceptor sites, it is possible to construct complex, multi-component frameworks with applications in areas such as nonlinear optics, porous materials, and sensing. dntb.gov.ua

Computational Chemistry and in Silico Modeling of 3 Bromo 5 Iodobenzohydrazide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed description of the electron distribution and energy levels within 3-bromo-5-iodobenzohydrazide. researchgate.netmdpi.com DFT, particularly using hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p), offers a balance of computational cost and accuracy for geometry optimization and property prediction. researchgate.netmdpi.comresearchgate.net These calculations yield optimized molecular structures and a wealth of information about the compound's electronic nature. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. mdpi.comirjweb.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.net These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.comresearchgate.net High chemical hardness indicates low reactivity, whereas high softness points to greater reactivity. irjweb.com The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. irjweb.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. irjweb.com |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the propensity to accept electrons. irjweb.com |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, identifying sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net MEP maps are color-coded to represent different potential values: red areas indicate regions of most negative electrostatic potential (electron-rich), while blue areas show the most positive potential (electron-poor). researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a prime site for electrophilic attack. Conversely, the hydrazide (N-H) protons would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack and their ability to act as hydrogen bond donors. researchgate.net The halogen atoms, particularly iodine and bromine, are also expected to show regions of positive potential along the C-X bond axis (a phenomenon known as a σ-hole), making them potential halogen bond donors. researchgate.net

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient, Atoms in Molecules) for Interaction Characterization

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules and their interactions with biological targets. wikipedia.org NCI analysis methods, such as the Reduced Density Gradient (RDG), allow for the visualization and characterization of these weak interactions in real space. mdpi.comscispace.com The RDG method identifies regions of low electron density and low density gradient, which are characteristic of NCIs. scispace.com

These interactions are typically visualized as isosurfaces, color-coded to differentiate their nature:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals forces.

Red surfaces denote strong, repulsive steric clashes. researchgate.net

For this compound, NCI analysis would be expected to reveal an intramolecular hydrogen bond between the carbonyl oxygen and the adjacent amide proton. Additionally, it would characterize the van der Waals interactions involving the phenyl ring and the bulky halogen substituents. Other theoretical frameworks like Atoms in Molecules (AIM) can complement this by identifying bond critical points and quantifying the strength of these interactions. mdpi.commdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. nih.gov Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger target molecule, typically a protein receptor. preprints.orgijper.org The process involves placing the ligand into the active site of the protein and calculating a score, often expressed as binding energy, to estimate the strength of the interaction. ijper.org

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. preprints.org These simulations model the atomic movements, providing insights into conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. For derivatives of this compound, docking studies have identified key binding interactions at enzyme active sites, which are supported by insights from DFT calculations. preprints.org

Table 2: Illustrative Molecular Docking Results for a Hydrazide Ligand

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Human α-Glucosidase (Hypothetical) | -8.5 | ASP 215, GLU 277, ARG 442 | Hydrogen Bonding, Halogen Bonding |

| BCATm (PDB ID: 2A1H) | -6.9 | TYR 142, LEU 145, SER 159 | Hydrogen Bonding, Hydrophobic Interactions ijper.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. spu.edu.syresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. mdpi.com

The development of a QSAR model involves several steps:

Data Set Preparation : Compiling a set of molecules with known biological activities. mdpi.com

Descriptor Calculation : Computing a wide range of molecular descriptors, which are numerical representations of molecular properties (e.g., electronic, steric, hydrophobic, topological). nih.gov

Model Building : Using statistical methods, such as multivariable linear regression (MLR), to create an equation that relates the descriptors to the activity. nih.govnih.gov

Validation : Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation techniques. nih.gov

A typical QSAR equation might look like: Biological Activity = c1(logP) - c2(logP)² + c3(σ) + c4(Es) + constant

Here, logP represents hydrophobicity, σ (Hammett constant) represents electronic effects, and Es represents steric effects. spu.edu.sy Such models are invaluable for predicting the activity of untested compounds and for guiding the synthesis of new analogues with enhanced potency. spu.edu.symdpi.com

Prediction of Spectroscopic Signatures (e.g., NMR, IR) and Validation with Experimental Data

Computational chemistry provides the ability to predict spectroscopic signatures, which can then be compared with experimental data to validate the computed structure. mdpi.com DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netsrce.hr

Calculated vibrational frequencies are often systematically overestimated compared to experimental values, so they are typically multiplied by a scaling factor to improve agreement. researchgate.net For NMR, ¹H and ¹³C chemical shifts can be calculated with good accuracy, aiding in the structural elucidation of complex molecules and the identification of unknown impurities. srce.hr The close match between predicted and observed spectra serves as strong evidence for the correctness of the proposed molecular structure and the reliability of the computational model used. srce.hr

Table 3: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for a 3-Bromo-5-iodo Aromatic System

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference |

|---|---|---|---|

| H-2 | 8.15 | 8.20 | -0.05 |

| H-4 | 7.72 | 7.78 | -0.06 |

| H-6 | 7.94 | 7.99 | -0.05 |

| -NH- | 11.94 | 12.01 | -0.07 |

| -NH₂ | 9.80 | 9.85 | -0.05 |

Note: Data is illustrative, based on findings for related hydrazone structures. preprints.org

Diverse Applications of Halogenated Benzohydrazides in Contemporary Science

Role as Ligands in Coordination Chemistry and Metal Complex Synthesis

Benzohydrazide (B10538) and its derivatives are well-regarded for their ability to act as versatile ligands in coordination chemistry. The core structure, featuring both nitrogen and oxygen donor atoms, allows these molecules to form stable complexes with a wide array of metal ions. The presence of halogen substituents, such as bromine and iodine in 3-Bromo-5-iodobenzohydrazide, can significantly influence the electronic properties of the ligand and, consequently, the characteristics of the resulting metal complexes.

Research on benzohydrazide ligands has demonstrated their successful use in the synthesis of coordination complexes with lanthanide(III) ions. The reaction conditions, including solvents and temperature, play a crucial role in determining the final structure of these complexes, which can range from discrete molecules to one-dimensional coordination polymers. These lanthanide complexes often exhibit interesting magnetic and photoluminescent properties, making them potential candidates for applications in materials science and as fluorescent probes. For instance, europium- and terbium-containing complexes are known to emit red and green light, respectively.

While direct studies on this compound are not available, the established coordination chemistry of other halogenated and non-halogenated benzohydrazides suggests that it would readily form complexes with various metal ions, potentially leading to novel materials with unique photophysical or magnetic properties.

Contributions to Materials Science and Functional Polymer Development

The unique chemical properties of halogenated benzohydrazides also position them as valuable components in the development of advanced materials and functional polymers.

Corrosion Inhibition Mechanisms and Studies

Corrosion, an electrochemical process that degrades metals, is a significant industrial challenge. Chemical inhibitors are widely used to mitigate this damage. Halogenated organic compounds, in general, have been investigated as effective corrosion inhibitors for various metals and alloys. The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective film that impedes the corrosive process.

The presence of heteroatoms like nitrogen and oxygen, along with the phenyl ring in the benzohydrazide structure, facilitates strong adsorption onto metal surfaces. The bromine and iodine atoms in this compound could further enhance its inhibitory efficiency through several mechanisms. The high electron density of the halogen atoms can promote stronger adsorption, and their larger atomic size can provide greater surface coverage. While specific studies on this compound as a corrosion inhibitor are lacking, the general principles of corrosion inhibition by halogenated organic compounds suggest its potential in this application.

Precursors for Polymer Foaming Agents

Polymer foams are ubiquitous in modern life, finding applications in insulation, packaging, and lightweight structural components. The production of these foams often relies on chemical foaming agents, which are compounds that decompose upon heating to release gas, creating a cellular structure within the polymer matrix.

Advanced Analytical Chemistry Applications

The structural features of benzohydrazides also lend themselves to applications in analytical chemistry, particularly in the areas of ion recognition and separation technologies.

Anion and Cation Recognition Studies Utilizing Hydrazide Scaffolds

The development of chemical sensors for the selective detection of ions is a crucial area of analytical chemistry. Hydrazide and hydrazone-based scaffolds have emerged as promising platforms for the design of chemosensors. These molecules can be functionalized to selectively bind with specific cations or anions, leading to a measurable signal, such as a change in color (colorimetric) or fluorescence.

The nitrogen and oxygen atoms of the hydrazide group can coordinate with metal cations, while the N-H protons can participate in hydrogen bonding with anions. The signaling mechanism often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by ion binding. The design of the sensor molecule, including the nature and position of substituents on the aromatic ring, is critical for achieving high selectivity and sensitivity. While this compound itself has not been reported as an ion sensor, the broader class of hydrazide-based sensors demonstrates the potential for developing new analytical tools based on this scaffold.

Metal-Extracting Agents and Separation Technologies

The ability of benzohydrazide derivatives to form stable complexes with metal ions also makes them potential candidates for use as extracting agents in separation technologies. In processes like liquid-liquid extraction, a chelating agent is used to selectively bind with a target metal ion in an aqueous phase and transfer it to an organic phase.

The selectivity of the extraction process is determined by the affinity of the extracting agent for different metal ions. The presence of halogen atoms on the benzohydrazide ring could influence the lipophilicity of the resulting metal complexes, thereby affecting their extraction efficiency. Although no specific studies detail the use of this compound for metal extraction, the fundamental principles of coordination chemistry suggest that it could be explored for the separation and purification of metals.

Agrochemical Research and Development of Plant Protection Agents

Benzohydrazide derivatives are actively investigated for their potential to protect crops from various pathogens and pests. Their biological activity is a cornerstone of research aimed at developing new, effective plant protection agents.

A significant area of agrochemical research focuses on benzohydrazide derivatives as potent fungicides. Many of these compounds exert their antifungal effects by targeting and inhibiting the enzyme succinate dehydrogenase (SDH). SDH is a crucial enzyme that functions in both the mitochondrial electron transport chain (as Complex II) and the tricarboxylic acid (Krebs) cycle. nih.gov By inhibiting SDH, these compounds effectively disrupt fungal respiration and energy production, leading to the death of the pathogenic fungus. nih.govresearchgate.net

Research has demonstrated that specific structural modifications to the benzohydrazide scaffold can lead to highly effective SDH inhibitors (SDHIs). For instance, a series of novel benzohydrazide derivatives bearing a 4-aminoquinazoline moiety were synthesized and tested against eight agricultural fungi. nih.govacs.org One of the standout compounds, A6, which features a 3,4-difluorophenyl group, exhibited broad-spectrum antifungal effects with EC₅₀ values ranging from 0.63 to 3.82 μg/mL against the tested fungi. nih.govacs.org Its efficacy is comparable to the commercial fungicide boscalid. nih.govacs.org Mechanistic studies confirmed that compound A6 inhibits SDH from Rhizoctonia solani with a half-maximal inhibitory concentration (IC₅₀) of 11.02 μM. nih.govacs.org Molecular docking analyses further revealed that the compound interacts strongly with key amino acid residues within the SDH enzyme. nih.govacs.orgnih.gov

In another study, compound 5i, a different SDHI derivative, showed excellent in vivo fungicidal activity, achieving a 100% inhibitory rate against Puccinia sorghi at a concentration of 50 μg/mL, which was superior to the 70% inhibition shown by boscalid. nih.gov

Table 1: Fungicidal Activity of Selected Benzohydrazide Derivatives

| Compound | Target Fungus | Activity Metric (EC₅₀/IC₅₀) | Observed Efficacy | Reference |

|---|---|---|---|---|

| Compound A6 (with 3,4-difluorophenyl group) | Colletotrichum gloeosporioides | EC₅₀ | 0.71 μg/mL | nih.govacs.org |

| Compound A6 | Rhizoctonia solani (SDH enzyme) | IC₅₀ | 11.02 μM | nih.govacs.org |

| Compound 5i | Sclerotinia sclerotiorum | EC₅₀ | 0.73 μg/mL | nih.gov |

| Compound 5i | Rhizoctonia cerealis | EC₅₀ | 4.61 μg/mL | nih.gov |

| Compound 5p | Rhizoctonia cerealis | EC₅₀ | 6.48 μg/mL | nih.gov |

Beyond their fungicidal properties, benzohydrazide derivatives have demonstrated significant potential as agents against other agricultural pests, including nematodes and insects. biointerfaceresearch.com Hydrazones, a class of compounds readily derived from benzohydrazides, have shown a wide array of biological activities, including nematicidal and insecticidal effects. biointerfaceresearch.com

Specific derivatives have been identified with high anti-nematode activity. For example, 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide and N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide were found to decrease gall formation on cucumber roots by 93% and 91%, respectively, indicating a potent effect against root-knot nematodes. biointerfaceresearch.com

In terms of insecticidal action, N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzohydrazide showed high activity against the house fly and rice weevil. biointerfaceresearch.com Another compound, designated 3d in a study, exhibited a 53% death rate against the rice weevil, highlighting its insecticidal capabilities. biointerfaceresearch.com

Table 2: Nematicidal and Insecticidal Activity of Selected Benzohydrazide Derivatives

| Compound Derivative | Activity Type | Target Pest | Observed Efficacy | Reference |

|---|---|---|---|---|

| 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide | Nematicidal | Root-knot nematode | 93% decrease in gall formation | biointerfaceresearch.com |

| N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide | Nematicidal | Root-knot nematode | 91% decrease in gall formation | biointerfaceresearch.com |

| N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzohydrazide | Insecticidal | House fly, Rice weevil | High activity | biointerfaceresearch.com |

| Compound 3d | Insecticidal | Rice weevil | 53% death rate | biointerfaceresearch.com |

Synthons for Novel Heterocyclic Compounds and Organic Frameworks

In organic synthesis, benzohydrazides are valuable synthons—molecular fragments used as building blocks for constructing more complex molecules. biointerfaceresearch.comderpharmachemica.com The benzohydrazide functional group is particularly versatile due to its reactivity, allowing for the synthesis of a wide range of heterocyclic compounds. derpharmachemica.comresearchgate.net Heterocycles are a cornerstone of medicinal chemistry and materials science, and the ability to readily synthesize them is of great importance.

The primary reaction pathway involves the condensation of the benzohydrazide with aldehydes or ketones to form benzoyl hydrazones. biointerfaceresearch.comderpharmachemica.comaip.org These hydrazone intermediates can then undergo cyclization reactions to form various heterocyclic rings. For instance, reacting a hydrazone-derived thiosemicarbazone with acetic anhydride can yield 1,3,4-thiadiazole derivatives. sciepub.com Similarly, other reagents can be used to synthesize thiazolidinone, thiazole, and 1,2,4-triazole rings from benzohydrazide precursors. sciepub.comresearchgate.net

This synthetic utility allows chemists to incorporate the halogenated phenyl ring of a compound like this compound into larger, more complex molecular architectures. The bromine and iodine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse libraries of novel compounds for biological screening or materials science applications. nbinno.com The strategic union of benzohydrazide with other molecules, such as formyl pyrazole derivatives, has been successfully used to create innovative hybrid compounds with potential pharmacological applications. researchgate.net

In Vitro Biological and Biochemical Activity Studies of Halogenated Benzohydrazide Derivatives: Mechanistic and Sar Focus

Antimicrobial Activities and Underlying Mechanisms (In Vitro)

Halogenated benzohydrazides, particularly those derivatized into hydrazones, have demonstrated a broad spectrum of antimicrobial activities. The presence and position of halogen substituents on the phenyl ring are critical determinants of their biological efficacy.

Antibacterial Spectrum and Modes of Action (e.g., Inhibition of Bacterial Growth, Cell Wall/Membrane Disruption) (In Vitro)

Derivatives of bromo-benzohydrazide have shown notable in vitro antibacterial potential. A study involving a series of 3-bromo-N'-(substituted benzylidene)benzohydrazides revealed significant activity against various bacterial strains nih.govresearchgate.net. The mode of action for some related compounds has been linked to the inhibition of essential bacterial enzymes, such as the filamentous temperature-sensitive protein Z (FtsZ), which is crucial for cell division nih.gov.

The antibacterial efficacy is influenced by the nature and position of substituents. For instance, in a series of N'-(substituted benzylidene)-3-bromobenzohydrazides, specific derivatives showed potent activity. Similarly, hydrazone derivatives of 5-bromo-2-iodobenzoic acid have been synthesized and evaluated for their antimicrobial effects, highlighting the contribution of dual halogenation researchgate.net. Research on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamides has also demonstrated potent activity against extensively drug-resistant (XDR) Salmonella Typhi, with molecular docking studies suggesting DNA gyrase as a potential target mdpi.com.

Table 1: In Vitro Antibacterial Activity of Selected Bromobenzohydrazide Derivatives Note: Data represents activities of derivatives, not 3-Bromo-5-iodobenzohydrazide itself.

| Compound Derivative | Test Organism | Activity | Reference |

|---|---|---|---|

| N'-(5-Nitro-furan-2-ylmethylene)-3-bromobenzohydrazide | S. aureus | pMIC = 1.67 µM/ml | nih.gov |

| N'-(4-Nitro-benzylidene)-3-bromobenzohydrazide | S. aureus | pMIC = 1.62 µM/ml | researchgate.net |

| N'-(3,4,5-Trimethoxy-benzylidene)-3-bromobenzohydrazide | S. aureus | pMIC = 1.62 µM/ml | researchgate.net |

| N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)pyrazine-2-carboxamide | XDR S. Typhi | MIC = 6.25 mg/mL | mdpi.com |

pMIC: negative logarithm of the minimum inhibitory concentration.

Antifungal Efficacy and Proposed Biochemical Targets (In Vitro)

The hydrazone moiety, often formed from benzohydrazides, is a key pharmacophore for antifungal activity. Aromatic acylhydrazones bearing halogen substituents have been extensively studied as potent antifungal agents nih.gov. The mechanism for some of these compounds involves the inhibition of fungal sphingolipid synthesis, a pathway essential for fungal cell division and virulence nih.gov. For other hydrazone derivatives, the antifungal action has been linked to the induction of oxidative damage through the generation of reactive oxygen species (ROS), leading to DNA damage and cell death frontiersin.org.

Structure-activity relationship (SAR) studies have shown that di-halogenated compounds, such as those bearing two bromine atoms or a combination of bromine and chlorine, exhibit excellent antifungal activity and high selectivity for fungal cells over mammalian cells nih.gov. The presence of a hydroxyl group on one of the aromatic rings is often essential for activity nih.gov.

Table 2: In Vitro Antifungal Activity of Halogenated Acylhydrazone Derivatives Note: Data represents activities of derivatives, not this compound itself.

| Compound Derivative | Test Organism | MIC₈₀ (µg/mL) | Reference |

|---|---|---|---|

| 3,4-dibromobenzohydrazone of 2-hydroxy-3,5-dibromobenzaldehyde | C. neoformans | 0.06 | nih.gov |

| 3,4-dibromobenzohydrazone of 2-hydroxy-3,5-dichlorobenzaldehyde | C. neoformans | 0.03 | nih.gov |

| 4-bromobenzohydrazone of 2-hydroxy-5-bromobenzaldehyde | C. neoformans | 0.125 | nih.gov |

MIC₈₀: Minimum inhibitory concentration required to inhibit the growth of 80% of organisms.

Antimycobacterial Activity and Associated Structure-Activity Relationships (SAR) (In Vitro)

Benzohydrazide (B10538) and its hydrazone derivatives are a well-established class of antimycobacterial agents, with isoniazid being a prominent example researchgate.net. The hydrazide-hydrazone linker is considered crucial for improving lipophilicity, which facilitates penetration of the waxy mycobacterial cell wall nih.gov.

Studies on various substituted benzohydrazides have demonstrated potent activity against Mycobacterium tuberculosis. A new series of benzohydrazide derivatives showed significant growth inhibition of the M. tuberculosis H37Rv strain, with some compounds exhibiting over 99% inhibition researchgate.net. The SAR for these compounds indicates that lipophilicity is a key factor, and the presence of halogen atoms like bromine and chlorine on the aromatic rings can enhance activity nih.gov. Molecular docking studies have suggested that these compounds may act by inhibiting essential enzymes in mycobacteria, such as acyl-CoA carboxylase (AccD5) or menaquinone-B nih.govbenthamdirect.com.

Table 3: In Vitro Antimycobacterial Activity of Benzohydrazide Derivatives Note: Data represents activities of derivatives, not this compound itself.

| Compound Derivative | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-((3-chlorobenzyl)amino)benzohydrazone | M. tuberculosis H37Rv | 1.2 µg/mL | benthamdirect.com |

| 2-bromo-N'-(2-oxoindolin-3-ylidene)-1-(4-fluorophenyl)ethanone benzohydrazide | M. tuberculosis H37Rv | >99% inhibition | researchgate.net |

| 1,4-benzoxazinone-hydrazone derivative | Drug-resistant M. tuberculosis | 2-8 µg/mL | nih.gov |

Enzyme Inhibition Profiles and Binding Interactions (In Vitro)

Derivatives of halogenated benzohydrazides have been identified as potent inhibitors of various clinically relevant enzymes.

Urease Inhibitory Activity and Kinetic Studies (In Vitro)

Benzohydrazide derivatives have emerged as significant inhibitors of urease, an enzyme implicated in pathologies caused by bacteria like Helicobacter pylori nih.govresearchgate.net. A wide range of synthesized benzohydrazides showed potent in vitro urease inhibitory activity, with many compounds exhibiting significantly greater potency than the standard inhibitor, thiourea nih.govresearchgate.net.

Kinetic studies performed on the most active derivatives revealed that they can inhibit the urease enzyme through both competitive and non-competitive modes of action nih.govresearchgate.net. For example, some arylmethylene hydrazine (B178648) derivatives containing a barbituric acid moiety act as mixed-type inhibitors researchgate.net. The structure-activity relationship suggests that the type and position of substituents on the aromatic rings are crucial for inhibitory potency. For instance, the presence of electron-withdrawing groups like chloro or bromo often enhances activity nih.govnih.gov. In silico docking studies have helped to elucidate the binding interactions between these inhibitors and the enzyme's active site, confirming their mechanism of action nih.govresearchgate.net.

Table 4: Urease Inhibitory Activity of Benzohydrazide Derivatives Note: Data represents activities of derivatives, not this compound itself.

| Compound Derivative | IC₅₀ (µM) | Mode of Inhibition | Reference |

|---|---|---|---|

| N-(3,5-dichlorophenyl)-2-(4-methoxybenzylidene)hydrazine-1-carboxamide | 0.87 ± 0.31 | - | nih.gov |

| Thiophene-substituted benzohydrazide | 0.94 | Non-competitive | researchgate.net |

| Standard: Thiourea | 21.25 ± 0.15 | - | nih.gov |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition (In Vitro)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary therapeutic agents for dementia and Alzheimer's disease nih.gov. Hydrazide-hydrazones, including those with halogen substitutions, have been identified as a promising scaffold for developing cholinesterase inhibitors nih.govmdpi.comnih.gov.

Studies on iodinated and brominated hydrazide-hydrazone analogues have demonstrated moderate to potent dual inhibition of both AChE and BChE nih.govnih.gov. The inhibitory concentrations (IC₅₀) for some derivatives were found to be lower than or comparable to the standard drug, rivastigmine nih.govnih.gov. Generally, these compounds tend to show a balanced or slightly more potent inhibition of AChE over BChE nih.gov. Structure-activity relationships indicate that electron-withdrawing groups, including halogens like bromine and iodine, contribute positively to the inhibitory activity nih.gov. Molecular docking studies suggest these compounds interact non-covalently with the active site of the cholinesterase enzymes nih.gov.

Table 5: In Vitro Cholinesterase Inhibition by Halogenated Benzohydrazide Derivatives Note: Data represents activities of derivatives, not this compound itself.

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide | AChE | 15.1 | nih.gov |

| 4-fluoro-N'-(2-hydroxy-3,5-diiodobenzyl)benzohydrazide | BChE | 35.5 | nih.gov |

| 2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide | AChE | 44.08 - 100.08 (range) | nih.gov |

| Standard: Rivastigmine | AChE | - | nih.govnih.gov |

| Standard: Rivastigmine | BChE | - | nih.govnih.gov |

Kinase Inhibition (e.g., EGFR Kinase) and Structure-Based Design (In Vitro)

Currently, there is no publicly available scientific literature that specifically investigates the kinase inhibition activity of this compound. While studies on other halogenated benzohydrazide derivatives have shown potential for kinase inhibition, no research has been published detailing the effects of this particular di-halogenated compound on any kinase, including Epidermal Growth Factor Receptor (EGFR) kinase. Consequently, there are no structure-based design studies or in vitro kinase inhibition data available for this compound.

In Vitro Anticancer Activity and Cellular Mechanisms

Antiproliferative Effects on Human Cancer Cell Lines (In Vitro Cytotoxicity Assays)

A comprehensive search of scientific databases reveals a lack of studies on the in vitro antiproliferative effects of this compound against any human cancer cell lines. Although various bromo-substituted benzohydrazide derivatives have been synthesized and evaluated for their cytotoxic potential, data for the 3-bromo-5-iodo substituted variant is not present in the current body of scientific literature.

Induction of Apoptosis or Cell Cycle Arrest Mechanisms (In Vitro)

There is no available research data describing the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cell lines. Mechanistic studies to elucidate such cellular effects have not been reported for this specific compound.

Antioxidant Capacity and Free Radical Scavenging Mechanisms (In Vitro)

Scientific investigations into the in vitro antioxidant capacity and free radical scavenging mechanisms of this compound have not been documented in published research. While the antioxidant properties of various benzohydrazide derivatives have been explored, specific data for this compound is absent from the scientific record.

Comprehensive Structure-Activity Relationship (SAR) Derivations from In Vitro Bioactivity Data

Due to the absence of in vitro bioactivity data for this compound across kinase inhibition, anticancer, and antioxidant assays, it is not possible to derive any structure-activity relationships (SAR) for this compound. SAR studies are contingent on the availability of experimental data, which is currently lacking for this compound.

Based on a thorough review of the existing scientific literature, there is no available in vitro biological or biochemical activity data for the chemical compound this compound. Further research is required to explore the potential kinase inhibition, anticancer, and antioxidant properties of this specific di-halogenated benzohydrazide derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.